molecular formula C26H25FN2O3 B11346636 5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11346636
M. Wt: 432.5 g/mol
InChI Key: CKGFAJPWLDYNJL-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the oxazole ring and the carboxamide group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide
  • **5-(3-Fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[(furan-2-yl)methyl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25FN2O3

Molecular Weight

432.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H25FN2O3/c1-17(2)20-10-7-19(8-11-20)15-29(16-22-5-4-12-31-22)26(30)24-14-25(32-28-24)21-9-6-18(3)23(27)13-21/h4-14,17H,15-16H2,1-3H3

InChI Key

CKGFAJPWLDYNJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C(C)C)CC4=CC=CO4)F

Origin of Product

United States

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